Sulfo-Cy5 carboxylic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C32H38N2O8S2 |

|---|---|

分子量 |

642.8 g/mol |

IUPAC名 |

2-[(1E,3E,5E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |

InChI |

InChI=1S/C32H38N2O8S2/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42) |

InChIキー |

DTIFRUNGEJKSRN-UHFFFAOYSA-N |

異性体SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |

正規SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |

製品の起源 |

United States |

Foundational & Exploratory

Sulfo-Cy5 Carboxylic Acid: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy5 carboxylic acid is a water-soluble, far-red fluorescent dye that serves as a versatile tool in biological research and drug development.[1][2] Its inherent hydrophilicity, conferred by the presence of sulfonate groups, minimizes aggregation and non-specific binding, making it an ideal candidate for labeling biomolecules in aqueous environments.[] This guide provides a comprehensive overview of this compound, including its core properties, experimental protocols for its use in bioconjugation, and key technical data.

Core Properties and Technical Data

This compound is the non-activated form of the Sulfo-Cy5 dye.[4] While the pre-activated N-hydroxysuccinimide (NHS) ester is often preferred for direct labeling of primary amines, the carboxylic acid form offers flexibility for custom activation strategies and serves as an excellent negative control in conjugation experiments.[1][5] The dye is characterized by its bright fluorescence, with excitation and emission maxima in the far-red region of the spectrum, which is advantageous for minimizing autofluorescence from biological samples.[5][2]

Quantitative Data Summary

The physicochemical and spectral properties of this compound are summarized in the table below. Data from various suppliers may show slight variations.

| Property | Value | References |

| Excitation Maximum (λmax) | ~646 - 648 nm | [5][6] |

| Emission Maximum (λem) | ~662 - 671 nm | [5][6] |

| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M-1cm-1 | [5][6] |

| Fluorescence Quantum Yield (Φ) | ~0.28 | [6] |

| Molecular Weight | ~680.87 g/mol (as potassium salt) | [6] |

| Solubility | Water, DMSO, DMF | [1][6] |

| pH Sensitivity | pH insensitive from pH 4 to 10 | [5][2] |

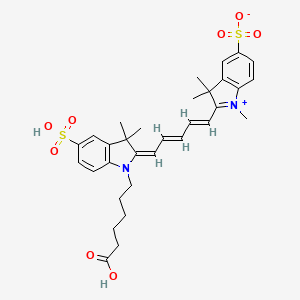

Chemical Structure

The foundational structure of this compound features a polymethine chain flanked by two indolenine rings, with sulfonate groups providing water solubility and a terminal carboxylic acid for conjugation.

Caption: Chemical Structure of this compound.

Experimental Protocols

This compound can be conjugated to biomolecules containing primary amines, such as proteins, antibodies, and peptides, following activation of the carboxylic acid group. The most common activation method involves the use of a carbodiimide, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).

Activation of this compound with EDC/Sulfo-NHS

This protocol describes the in-situ activation of this compound to create a reactive Sulfo-NHS ester, which can then be used for labeling.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4 or 0.1 M sodium phosphate (B84403) buffer, pH 7.5

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

Prepare a 10 mg/mL solution of EDC in Activation Buffer.

-

Prepare a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.

-

-

Activation Reaction:

-

In a microcentrifuge tube, combine 1 µL of the this compound stock solution with 100 µL of Activation Buffer.

-

Add 2 µL of the EDC solution and 3 µL of the Sulfo-NHS solution to the Sulfo-Cy5 solution.

-

Vortex the mixture gently and incubate at room temperature for 15-30 minutes.

-

Conjugation to a Protein (e.g., Antibody)

This protocol outlines the labeling of a protein with the freshly activated Sulfo-Cy5 Sulfo-NHS ester.

Materials:

-

Activated Sulfo-Cy5 Sulfo-NHS ester solution (from the previous protocol)

-

Protein to be labeled (e.g., antibody at 2 mg/mL in PBS)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Ensure the protein is in an amine-free buffer, such as PBS. If the buffer contains primary amines (e.g., Tris or glycine), dialyze the protein against PBS.

-

-

Conjugation Reaction:

-

Add the activated Sulfo-Cy5 Sulfo-NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized for each specific application, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rocking.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted Sulfo-NHS ester.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the fractions containing the fluorescently labeled protein.

-

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the key processes involved in the use of this compound.

Caption: Bioconjugation workflow for this compound.

Caption: Reaction scheme for activation and conjugation.

Quality Control and Storage

For optimal performance, this compound should be stored at -20°C in the dark, desiccated.[1] Stock solutions in anhydrous DMSO can be stored at -20°C for short periods, but should be protected from moisture and light to prevent degradation.[7] The purity of the dye can be assessed by HPLC and mass spectrometry.[6]

Conclusion

This compound is a valuable reagent for researchers requiring a water-soluble, far-red fluorescent probe. Its primary utility lies in its adaptability for custom bioconjugation strategies. By following the detailed protocols for activation and conjugation outlined in this guide, scientists can effectively label a wide range of biomolecules for various applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. vectorlabs.com [vectorlabs.com]

- 4. apexbt.com [apexbt.com]

- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 6. Sulfo-Cyanine 5 carboxylic acid (A270293) | Antibodies.com [antibodies.com]

- 7. medchemexpress.com [medchemexpress.com]

Sulfo-Cy5 Carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy5 carboxylic acid, a widely utilized far-red fluorescent dye. This document details its chemical structure, physicochemical properties, and common applications in biological research and drug development, with a focus on bioconjugation.

Introduction

This compound is a member of the cyanine (B1664457) dye family, characterized by a polymethine chain flanked by two nitrogen-containing heterocycles.[1] The "Sulfo" prefix indicates the presence of sulfonate groups, which impart high water solubility to the molecule, a crucial feature for biological applications as it obviates the need for organic co-solvents in labeling reactions.[2][3][4] This dye is a non-activated form, meaning the carboxylic acid group requires activation, typically to an N-hydroxysuccinimide (NHS) ester, to react with primary amines on biomolecules such as proteins and peptides.[2][5] Sulfo-Cy5 is known for its brightness and photostability, with an excitation maximum well-suited for common laser lines, making it a popular choice for fluorescence-based assays.[4][6]

Chemical Structure and Physicochemical Properties

The core structure of Sulfo-Cy5 consists of two indolenine rings connected by a pentamethine chain. The sulfonate groups are typically attached to the indole (B1671886) rings, enhancing hydrophilicity. The carboxylic acid group provides a handle for conjugation to other molecules.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | References |

| Molecular Formula | C₃₂H₃₇N₂KO₈S₂ | [5] |

| Molecular Weight | 680.87 g/mol | [5] |

| Excitation Maximum (λex) | ~646 nm | [4][5] |

| Emission Maximum (λem) | ~662 nm | [4][5] |

| Molar Extinction Coefficient (ε) | ~271,000 M⁻¹cm⁻¹ | [5] |

| Fluorescence Quantum Yield (Φ) | ~0.28 | [5] |

| Solubility | Water, DMSO, DMF | [7] |

Synthesis Overview

Bioconjugation and Experimental Protocols

This compound is the precursor to the more reactive Sulfo-Cy5 NHS ester, which is widely used for labeling proteins, antibodies, and other biomolecules containing primary amines.[2][8] The following section outlines a general protocol for protein labeling using Sulfo-Cy5 NHS ester.

Activation of this compound (Conceptual)

The carboxylic acid group of Sulfo-Cy5 can be activated to an NHS ester by reacting it with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This activated form is then used for labeling.

Protein Labeling Protocol with Sulfo-Cy5 NHS Ester

This protocol is a general guideline for labeling proteins with Sulfo-Cy5 NHS ester. Optimal conditions, such as the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.

Materials:

-

Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-7.4)

-

Sulfo-Cy5 NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution:

-

Prepare Dye Stock Solution:

-

Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9] This solution should be prepared fresh.

-

-

Conjugation Reaction:

-

Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A common starting point is a 10:1 molar ratio of dye to protein.[2]

-

Add the calculated volume of the dye solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9]

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[2]

-

Elute with an appropriate buffer (e.g., PBS, pH 7.4). The first colored fraction to elute will be the labeled protein.

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Sulfo-Cy5).[2] The DOL is calculated using the following formula:

DOL = (Amax of conjugate × εprotein) / [(A280 of conjugate - (Amax of conjugate × CF280)) × εdye]

Where:

-

Amax is the absorbance at the dye's maximum absorption wavelength.

-

A280 is the absorbance at 280 nm.

-

εprotein is the molar extinction coefficient of the protein at 280 nm.

-

εdye is the molar extinction coefficient of the dye at its Amax.

-

CF280 is the correction factor for the dye's absorbance at 280 nm (A280/Amax).

-

Applications

The high water solubility, bright fluorescence, and far-red emission of Sulfo-Cy5 make it an excellent choice for a variety of applications, including:

-

Fluorescence Microscopy: Imaging of labeled cells and tissues with reduced autofluorescence from biological samples.[4]

-

Flow Cytometry: High-throughput analysis and sorting of labeled cells.[4]

-

In Vivo Imaging: Deep-tissue imaging due to the low absorption of red light by biological tissues.[4]

-

Immunoassays: Development of sensitive detection methods using labeled antibodies.

-

Nucleic Acid Labeling: Fluorescent labeling of DNA and RNA probes.[4]

Conclusion

This compound is a versatile and highly effective fluorescent dye for the labeling of biomolecules. Its excellent water solubility, favorable spectral properties, and the well-established chemistry for its conjugation make it an indispensable tool for researchers in the life sciences and drug development. The provided technical information and protocols serve as a valuable resource for the successful application of this powerful fluorophore.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. Sulfo-Cyanine 5 carboxylic acid | AAT Bioquest [aatbio.com]

- 4. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]

- 5. Sulfo-Cyanine 5 carboxylic acid (A270293) | Antibodies.com [antibodies.com]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. interchim.fr [interchim.fr]

- 9. docs.aatbio.com [docs.aatbio.com]

Sulfo-Cy5 Carboxylic Acid: A Technical Guide to its Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy5 carboxylic acid is a water-soluble, far-red fluorescent dye widely utilized in biological and biomedical research. Its inherent brightness, high photostability, and minimal background autofluorescence in the far-red spectrum make it an excellent candidate for labeling proteins, nucleic acids, and other biomolecules.[1] The presence of sulfonate groups enhances its water solubility, making it particularly suitable for applications in aqueous environments without the need for organic co-solvents.[1][][3] This guide provides an in-depth overview of the core spectral properties of this compound, detailed experimental protocols for their determination, and a discussion of factors influencing its fluorescence.

Core Spectral and Physical Properties

The quantitative spectral and physical characteristics of this compound are summarized in the table below for easy reference and comparison. These properties are crucial for designing and troubleshooting fluorescence-based assays.

| Property | Value | References |

| Excitation Maximum (λabs) | ~646 nm | [1][4][5][6] |

| Emission Maximum (λem) | ~662 nm | [1][4][5][6] |

| Molar Extinction Coefficient (ε) | ~271,000 cm-1M-1 | [4][5][6] |

| Fluorescence Quantum Yield (Φ) | 0.2 - 0.28 | [4][5][6] |

| Molecular Formula | C32H37N2NaO8S2 | [4] |

| Molecular Weight (MW) | ~664.8 g/mol (sodium salt) | [4] |

| Solubility | Water, DMSO, DMF | [4][5][6] |

Factors Influencing Spectral Properties

The fluorescence of Sulfo-Cy5 is notably stable across a broad pH range, typically from pH 4 to 10.[7][8] However, its performance can be influenced by the surrounding environment.

-

Solvent Polarity: While highly water-soluble, the choice of solvent can subtly influence the spectral properties of cyanine (B1664457) dyes.

-

Conjugation: The process of conjugating Sulfo-Cy5 to biomolecules can affect its fluorescence characteristics. The degree of labeling (DOL) is a critical parameter to optimize, as excessive labeling can lead to self-quenching.

-

Environmental Factors: The immediate chemical environment, such as proximity to other molecules, can impact fluorescence intensity.

Caption: Key factors influencing the fluorescence properties of Sulfo-Cy5.

Experimental Protocols

Accurate determination of the spectral properties of this compound is fundamental for its application. Below are detailed methodologies for key experiments.

Determination of Absorption Spectrum and Molar Extinction Coefficient

This protocol outlines the use of UV-Visible spectrophotometry to measure the absorbance of Sulfo-Cy5 and calculate its molar extinction coefficient.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in PBS. The exact concentration should be chosen to allow for accurate serial dilutions.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution in PBS. A typical concentration range would be from 1 µM to 10 µM.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan from approximately 500 nm to 800 nm.

-

Blank Measurement: Fill a quartz cuvette with PBS to serve as the blank. Place it in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Measure the absorbance of each dilution at the absorption maximum (around 646 nm).

-

Data Analysis:

-

Plot a graph of absorbance at the λmax versus the concentration of the dye.

-

According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.

-

Determination of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes how to measure the fluorescence emission spectrum and calculate the relative quantum yield using a reference standard.

Materials:

-

This compound solution (from the previous protocol)

-

A reference fluorophore with a known quantum yield in the same spectral region (e.g., another cyanine dye).

-

Fluorescence spectrophotometer

-

Quartz fluorescence cuvettes (1 cm path length)

Procedure:

-

Spectrofluorometer Setup: Turn on the instrument and set the excitation wavelength to the absorption maximum of Sulfo-Cy5 (around 646 nm). Set the emission scan range from approximately 650 nm to 800 nm.

-

Absorbance Matching: Prepare a dilute solution of both the Sulfo-Cy5 sample and the reference standard. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Emission Spectra Recording:

-

Record the fluorescence emission spectrum of the reference standard.

-

Without changing the instrument settings, record the fluorescence emission spectrum of the Sulfo-Cy5 sample.

-

-

Data Analysis: The quantum yield (Φ) of the sample can be calculated using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Caption: Workflow for determining fluorescence quantum yield.

References

- 1. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]

- 3. apexbt.com [apexbt.com]

- 4. dithis compound, 1121756-16-8 | BroadPharm [broadpharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Sulfo-Cyanine 5 carboxylic acid (A270293) | Antibodies.com [antibodies.com]

- 7. nbinno.com [nbinno.com]

- 8. vectorlabs.com [vectorlabs.com]

Sulfo-Cy5 Carboxylic Acid: A Deep Dive into its Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of Sulfo-Cy5 carboxylic acid, a widely utilized far-red fluorescent dye. We will delve into its extinction coefficient and quantum yield, provide detailed experimental protocols for their determination, and illustrate its application in advanced biological research techniques.

Core Photophysical Properties

This compound is a water-soluble cyanine (B1664457) dye known for its exceptional brightness and photostability, making it a preferred choice for labeling proteins, nucleic acids, and other biomolecules.[1][] Its key spectral properties are summarized in the table below.

| Property | Value | Reference |

| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | ~0.28 | [3] |

| Maximum Excitation Wavelength (λ_abs) | ~646 nm | [1] |

| Maximum Emission Wavelength (λ_em) | ~662 nm | [1] |

| Stokes Shift | ~16 nm | [1] |

| Recommended Laser Lines | 633 nm or 647 nm | [4] |

Note: The exact values for the extinction coefficient and quantum yield can be influenced by environmental factors such as solvent polarity, pH, and temperature.[5][6] For instance, the fluorescence quantum yield of cyanine dyes like Cy5 can be lower in non-viscous aqueous solutions due to cis-trans isomerization.[5][6] The introduction of sulfonyl groups in Sulfo-Cy5 enhances its water solubility and can lead to increased photostability and quantum yields compared to its non-sulfonated counterpart.[3]

Experimental Protocols

Accurate determination of the extinction coefficient and quantum yield is crucial for quantitative fluorescence studies. Below are detailed methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

Materials:

-

This compound

-

High-purity solvent (e.g., phosphate-buffered saline (PBS) for aqueous measurements, or anhydrous DMSO/DMF for stock solutions)[]

-

Spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Protocol:

-

Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of the chosen solvent to create a concentrated stock solution.

-

Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with known concentrations.

-

Measure absorbance: Measure the absorbance of each dilution at the maximum absorption wavelength (~646 nm) using the spectrophotometer. Use the same solvent as a blank.

-

Plot a calibration curve: Plot the measured absorbance values against the corresponding concentrations.

-

Calculate the extinction coefficient: The slope of the resulting linear regression line represents the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a path length of 1 cm.

Caption: Diagram illustrating the principle of FRET for detecting protein-protein interactions.

Fluorescence In Situ Hybridization (FISH)

FISH is a technique used to detect and localize specific DNA or RNA sequences in cells or tissues. Sulfo-Cy5 labeled oligonucleotide probes are commonly used in FISH due to their bright and photostable signal.

Experimental Workflow for FISH using Sulfo-Cy5:

-

Probe Design and Labeling: An oligonucleotide probe complementary to the target DNA or RNA sequence is synthesized and covalently labeled with Sulfo-Cy5.

-

Sample Preparation: Cells or tissue sections are fixed and permeabilized to allow the probe to access the target sequence.

-

Hybridization: The labeled probe is incubated with the prepared sample, allowing it to anneal to its complementary sequence.

-

Washing: Unbound probes are washed away to reduce background signal.

-

Imaging: The sample is visualized using a fluorescence microscope. The bright red fluorescence of Sulfo-Cy5 indicates the location of the target sequence.

FISH Experimental Workflow

Caption: A generalized workflow for performing a FISH experiment with a Sulfo-Cy5 labeled probe.

References

Technical Guide: Water Solubility of Sulfo-Cy5 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the water solubility of Sulfo-Cy5 carboxylic acid, a key parameter influencing its application in biological research and drug development. We will cover its quantitative solubility, the experimental protocol for its determination, and its practical implications in common laboratory procedures.

Introduction to this compound

This compound is a fluorescent dye belonging to the cyanine (B1664457) family, characterized by its bright emission in the far-red region of the spectrum.[1][2] Its structure includes sulfonic acid groups, which significantly enhance its hydrophilicity and, consequently, its solubility in aqueous solutions.[2][3] This high water solubility is a critical feature, as it allows for the direct labeling of proteins, peptides, and other biomolecules in aqueous buffers without the need for organic co-solvents, which can be detrimental to the structure and function of these molecules.[3] The non-activated carboxylic acid form can be used for various purposes, including as a reference standard or for conjugation to molecules through in-situ activation.[1]

Physicochemical and Solubility Data

The key properties of this compound are summarized in the table below. The high water solubility is a standout feature, enabling the preparation of high-concentration stock solutions.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₃₇N₂NaO₈S₂ | [4] |

| Molecular Weight | ~664.8 - 680.87 g/mol (depending on salt form) | [4][5] |

| Excitation Maximum (λex) | ~646 nm | [4][6] |

| Emission Maximum (λem) | ~662 nm | [4][6] |

| Molar Extinction Coeff. | 271,000 M⁻¹cm⁻¹ | [4][6] |

| Fluorescence Quantum Yield | ~0.2 - 0.28 | [4][6] |

| Appearance | Dark blue powder | [6] |

| Solubility | Well soluble in water (0.35 M = 240 g/L) , DMSO, DMF. | [6] |

| Practically insoluble in non-polar organic solvents. | [6] |

Experimental Protocol: Determination of Aqueous Solubility

This protocol outlines a standard method for determining the water solubility of this compound. The principle is based on creating a saturated solution and then quantifying the concentration of the dissolved dye.

Materials and Equipment:

-

This compound powder

-

Deionized water (18.2 MΩ·cm)

-

Vortex mixer

-

Benchtop centrifuge

-

Spectrophotometer (UV-Vis)

-

Calibrated micropipettes

-

Analytical balance

-

Volumetric flasks and tubes

Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of this compound powder (e.g., 30 mg) into a microcentrifuge tube.

-

Add a small, precise volume of deionized water (e.g., 100 µL). This creates a concentration far exceeding the expected solubility.

-

Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.

-

Incubate the suspension at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

-

Quantification of Soluble Dye:

-

Carefully collect a precise volume of the clear supernatant without disturbing the pellet.

-

Perform a serial dilution of the supernatant in deionized water to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Measure the absorbance of the diluted solution at the maximum absorption wavelength of Sulfo-Cy5 (~646 nm).

-

Calculate the concentration of the dye in the saturated solution using the Beer-Lambert law: A = εcl Where:

-

A is the absorbance

-

ε is the molar extinction coefficient (271,000 M⁻¹cm⁻¹)

-

c is the molar concentration

-

l is the path length of the cuvette (typically 1 cm)

-

-

Account for the dilution factor to determine the concentration of the original saturated supernatant. This concentration represents the water solubility.

-

Visualization of Experimental and Application Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows discussed in this guide.

Caption: A flowchart of the experimental steps to determine the aqueous solubility of Sulfo-Cy5.

Caption: A typical workflow for indirect immunofluorescence using a Sulfo-Cy5 labeled secondary antibody.

Application in Bioconjugation and Immunofluorescence

The high water solubility of this compound is particularly advantageous in the field of bioconjugation. For covalent labeling of biomolecules, the carboxylic acid group is typically activated to an NHS ester, which then readily reacts with primary amines on proteins and peptides.[1]

Key Advantages of High Water Solubility:

-

Simplified Labeling Reactions: The ability to dissolve the dye directly in aqueous buffers simplifies the labeling protocol, as no organic solvents are needed which could compromise protein stability.[3]

-

Reduced Aggregation: Hydrophilic dyes are less likely to cause aggregation of the labeled protein, a common issue with more hydrophobic fluorophores.

-

Improved Purity of Conjugates: The high solubility of the free dye facilitates its removal during the purification of the labeled protein, often done via size exclusion chromatography or dialysis.

In a technique like indirect immunofluorescence , a primary antibody first binds to the target antigen within a cell or tissue. Then, a secondary antibody, which is conjugated to a fluorophore like Sulfo-Cy5, is used to detect the primary antibody.[3] The high water solubility and bright fluorescence of Sulfo-Cy5 make it an excellent choice for this application, providing a strong signal with low background.[2]

Conclusion

The excellent water solubility of this compound, quantified at approximately 240 g/L, is a defining characteristic that underpins its widespread use in biological and biomedical research.[6] This property simplifies experimental procedures, enhances the quality of bioconjugates, and contributes to the generation of high-quality data in applications such as immunofluorescence and flow cytometry. The protocols and data presented in this guide provide a comprehensive resource for researchers and professionals working with this versatile far-red fluorescent probe.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. ibidi.com [ibidi.com]

- 4. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 5. interchim.fr [interchim.fr]

- 6. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescence of Sulfo-Cy5 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescence mechanism of Sulfo-Cy5 carboxylic acid, a widely used far-red fluorescent dye. It delves into the photophysical principles governing its fluorescence, the influence of environmental factors, and detailed methodologies for its characterization.

Core Fluorescence Mechanism of this compound

The fluorescence of this compound, a member of the cyanine (B1664457) dye family, originates from its unique molecular structure. The core of the dye consists of two nitrogen-containing heterocyclic rings (indolenine derivatives) linked by a polymethine chain. This extended π-conjugated system is the primary chromophore responsible for the dye's absorption and emission of light in the far-red region of the spectrum.

The process of fluorescence can be understood through the following steps, visually represented by the Jablonski diagram (Figure 1):

-

Excitation: Upon illumination with light of an appropriate wavelength (around 646 nm), the π-electrons in the polymethine chain absorb a photon and are promoted from the ground electronic state (S₀) to an excited singlet state (S₁).

-

Vibrational Relaxation and Internal Conversion: The molecule rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes, dissipating a small amount of energy as heat to the surrounding environment.

-

Fluorescence Emission: From the lowest vibrational level of the S₁ state, the molecule returns to the ground state (S₀) by emitting a photon. This emitted light is the fluorescence, which occurs at a longer wavelength (around 662 nm) than the excitation light, a phenomenon known as the Stokes shift.

The high molar extinction coefficient of Sulfo-Cy5 is attributed to the high probability of the S₀ → S₁ electronic transition in the long polymethine chain. The fluorescence quantum yield, a measure of the efficiency of fluorescence, is influenced by various competing non-radiative decay pathways.

Role of the Functional Groups:

-

Polymethine Chain: The length of this chain is the primary determinant of the absorption and emission wavelengths. Longer chains result in absorption and emission at longer wavelengths (red-shifted).

-

Sulfonate Groups (Sulfo-): The presence of sulfonate groups significantly increases the hydrophilicity of the dye, making it highly soluble in aqueous buffers.[1] This is crucial for biological applications, preventing aggregation and non-specific binding.[1] Aggregation can lead to self-quenching and a decrease in fluorescence intensity.[2]

-

Carboxylic Acid Group: This functional group provides a reactive handle for covalent conjugation to primary amines on biomolecules such as proteins, peptides, and modified oligonucleotides, enabling their fluorescent labeling.[3]

Photophysical Properties of this compound

The key photophysical parameters of this compound are summarized in the table below. These values can vary slightly depending on the solvent and measurement conditions.

| Photophysical Property | Value | Reference(s) |

| Excitation Maximum (λ_abs) | ~646 nm | [4][5] |

| Emission Maximum (λ_em) | ~662 nm | [4][5] |

| Molar Extinction Coefficient (ε) | ~271,000 M⁻¹cm⁻¹ | [4][5][6] |

| Fluorescence Quantum Yield (Φ_F) | ~0.28 | [4][5][6][7] |

| Stokes Shift | ~16 nm | [Calculated] |

Influence of the Environment on Fluorescence

The fluorescence of this compound can be influenced by its immediate environment. Understanding these effects is critical for obtaining reliable and reproducible results in fluorescence-based assays.

-

Solvent Polarity: While cyanine dyes are generally less sensitive to solvent polarity than some other fluorophores, changes in the polarity of the microenvironment can lead to shifts in the absorption and emission spectra.[1][8] In general, an increase in solvent polarity can lead to a red shift in the emission spectrum.[8]

-

pH: The fluorescence of Sulfo-Cy5 and other similar cyanine dyes is largely independent of pH in the range of 3 to 10.[9][10] This broad pH stability makes them suitable for a wide range of biological applications.[9]

-

Temperature: An increase in temperature generally leads to a decrease in fluorescence intensity. This is due to an increase in the rate of non-radiative decay processes as the molecule has more thermal energy.

-

Quenching: Fluorescence quenching is a process that decreases the fluorescence intensity. For cyanine dyes, quenching can occur through various mechanisms, including:

-

Self-quenching (Aggregation): At high concentrations, dye molecules can form non-fluorescent aggregates. The sulfonate groups on Sulfo-Cy5 help to mitigate this effect by increasing its water solubility.[1][2]

-

Collision with Quenchers: Certain molecules, such as iodide ions and some organic molecules, can quench fluorescence upon collision with the excited fluorophore.

-

Photobleaching: Irreversible photo-degradation of the fluorophore upon prolonged exposure to excitation light can lead to a loss of fluorescence. The primary mechanism of photobleaching for many organic dyes involves the reaction with reactive oxygen species generated from the dye's triplet state.[6][10]

-

Experimental Protocols

Measurement of Absorption and Emission Spectra

Objective: To determine the absorption and emission maxima of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., phosphate-buffered saline (PBS) or deionized water). The concentration should be adjusted to have an absorbance of approximately 0.05 at the absorption maximum in a 1 cm path length cuvette to avoid inner filter effects.

-

Absorption Spectrum Measurement:

-

Use a UV-Visible spectrophotometer.

-

Record the absorbance spectrum over a wavelength range that includes the expected absorption maximum (e.g., 500 nm to 750 nm).

-

The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).

-

-

Emission Spectrum Measurement:

-

Use a fluorescence spectrophotometer (fluorometer).

-

Set the excitation wavelength to the determined absorption maximum (λ_abs).

-

Record the emission spectrum over a wavelength range that is red-shifted from the excitation wavelength (e.g., 650 nm to 800 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λ_em).

-

Determination of Molar Extinction Coefficient

Objective: To determine the molar extinction coefficient (ε) of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent. Prepare a series of dilutions from the stock solution.

-

Absorbance Measurement: Measure the absorbance of each dilution at the absorption maximum (λ_abs) using a UV-Visible spectrophotometer.

-

Calculation: According to the Beer-Lambert law (A = εcl), plot a graph of absorbance versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_F) of this compound relative to a known standard.[11][12][13]

Methodology:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that are in a similar spectral region to Sulfo-Cy5 (e.g., Cresyl Violet or another well-characterized cyanine dye in the same solvent).

-

Sample Preparation:

-

Prepare a series of five to six dilute solutions of both the Sulfo-Cy5 sample and the standard in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to minimize inner filter effects.[12]

-

-

Data Acquisition:

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of each line is proportional to the quantum yield.

-

-

Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

-

Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (n_sample² / n_standard²)

-

Where Φ_standard is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent for the sample and standard solutions (which will be the same if the same solvent is used).[11][12]

-

Visualizations

Caption: Jablonski diagram illustrating the electronic transitions in Sulfo-Cy5.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfo-Cy5.5 carboxylic acid, 2183440-69-7 | BroadPharm [broadpharm.com]

- 4. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]

- 5. content.cld.iop.org [content.cld.iop.org]

- 6. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 9. Making sure you're not a bot! [opus4.kobv.de]

- 10. Measurement of Cyanine Dye Photobleaching in Photosensitizer Cyanine Dye Conjugates Could Help in Optimizing Light Dosimetry for Improved Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Virtual Labs [mfs-iiith.vlabs.ac.in]

An In-depth Technical Guide to the Photophysical Properties of Sulfo-Cy5 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of Sulfo-Cy5 carboxylic acid, a widely used far-red fluorescent dye. The information herein is intended to support researchers and professionals in the fields of drug development, bio-imaging, and diagnostics in the effective application of this versatile fluorophore.

Core Photophysical & Chemical Properties

This compound is a water-soluble cyanine (B1664457) dye known for its bright fluorescence, high photostability, and low non-specific binding, making it an excellent candidate for labeling proteins, peptides, and nucleic acids.[][2] Its sulfonate groups enhance its hydrophilicity, rendering it highly soluble in aqueous buffers and reducing the aggregation-caused quenching often observed with other fluorescent dyes.[][3]

Quantitative Data Summary

The key photophysical and chemical parameters of this compound are summarized in the tables below for easy reference and comparison.

| Photophysical Property | Value | Solvent/Conditions |

| Absorption Maximum (λabs) | ~646 nm | Aqueous Buffer/Acetonitrile |

| Emission Maximum (λem) | ~662 nm | Aqueous Buffer/Acetonitrile |

| Molar Extinction Coefficient (ε) | ~271,000 cm-1M-1 | Aqueous Buffer |

| Fluorescence Quantum Yield (ΦF) | ~0.28 | Aqueous Buffer |

| Stokes Shift | ~16 nm | - |

| Chemical & Physical Property | Value |

| Molecular Weight | ~680.87 g/mol (as potassium salt) |

| Molecular Formula | C32H37N2KO8S2 |

| Solubility | Highly soluble in water, DMF, and DMSO |

| Purity | Typically >95% (determined by 1H NMR and HPLC-MS) |

| Appearance | Dark blue powder |

Experimental Protocols

Detailed methodologies for the determination of the key photophysical parameters of this compound are provided below. These protocols are based on established spectrophotometric and spectrofluorometric techniques.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined using spectrophotometry and the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light.

Materials:

-

This compound

-

High-purity solvent (e.g., phosphate-buffered saline (PBS), pH 7.4, or methanol)

-

UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

1 cm path length quartz cuvettes

Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).

-

Prepare a Dilution Series: Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 1 µM to 10 µM.

-

Measure Absorbance:

-

Set the spectrophotometer to scan a wavelength range that includes the absorption maximum of Sulfo-Cy5 (around 646 nm).

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each dilution at the absorption maximum (λmax).

-

-

Data Analysis:

-

Plot the measured absorbance at λmax against the corresponding concentration for each dilution.

-

Perform a linear regression on the data points. The slope of the resulting line will be the molar extinction coefficient (ε) in M-1cm-1, assuming a 1 cm path length.

-

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) is determined using the comparative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

-

This compound solution (prepared as in the extinction coefficient protocol)

-

A suitable reference standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet in methanol, ΦF = 0.53).[4]

-

Spectrofluorometer

-

1 cm path length quartz fluorescence cuvettes

Procedure:

-

Prepare Solutions: Prepare a series of dilutions for both the this compound and the reference standard in the same solvent. The absorbances of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[4]

-

Measure Absorbance: For each solution, measure the absorbance at the chosen excitation wavelength.

-

Measure Fluorescence Emission:

-

Excite each solution at the same wavelength.

-

Record the fluorescence emission spectrum over the entire emission range for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference standard.

-

The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

ΦF,sample = ΦF,ref * (Slopesample / Sloperef) * (nsample2 / nref2)

where:

-

ΦF,ref is the quantum yield of the reference standard.

-

Slopesample and Sloperef are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance.

-

nsample and nref are the refractive indices of the solvents used for the sample and reference, respectively (if they are the same, this term is 1).[5]

-

-

Bioconjugation Workflow

This compound can be conjugated to biomolecules, such as proteins or polymers, through the formation of an amide bond. This typically involves the activation of the carboxylic acid group. The following diagram illustrates a general workflow for the bioconjugation of this compound to a primary amine-containing molecule.[6]

Caption: General workflow for the bioconjugation of this compound.

Applications in Research and Drug Development

The excellent photophysical properties of this compound make it a valuable tool in various research and development applications:

-

Fluorescence Microscopy: Its bright, far-red emission is ideal for high-contrast imaging of cells and tissues with minimal autofluorescence.

-

Flow Cytometry: The strong signal allows for precise cell sorting and analysis.

-

In Vivo Imaging: The near-infrared emission enables deep tissue imaging with low background signal.

-

Bioconjugation: It can be readily conjugated to proteins, antibodies, and nucleic acids for use in a wide range of assays, including immunoassays and fluorescence in situ hybridization (FISH).[]

-

Drug Delivery: As a fluorescent reporter, it can be attached to drug delivery systems, such as nanoparticles, to track their biodistribution and cellular uptake.[7]

References

Sulfo-Cy5 Carboxylic Acid: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Sulfo-Cy5 carboxylic acid, a widely used fluorescent dye in biological and pharmaceutical research. Understanding the stability profile of this reagent is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. This document outlines key factors influencing its stability, recommended storage protocols, and detailed methodologies for stability assessment.

Core Stability Profile

This compound is a water-soluble, far-red fluorescent dye known for its high molar extinction coefficient and good quantum yield. While generally robust, its stability is influenced by several environmental factors, primarily temperature, light, and pH. Proper handling and storage are paramount to prevent degradation and maintain its fluorescent properties.

Factors Influencing Stability

The primary factors affecting the stability of this compound are:

-

Temperature: Elevated temperatures can accelerate the degradation of the cyanine (B1664457) dye structure.

-

Light: Exposure to light, particularly UV and high-intensity visible light, can lead to photobleaching, a process that irreversibly destroys the fluorophore.

-

pH: While Sulfo-Cy5 conjugates are reported to be stable over a wide pH range, the stability of the free carboxylic acid form can be influenced by pH, especially at extreme acidic or alkaline conditions.

-

Moisture: The lyophilized solid is hygroscopic and should be protected from moisture to prevent hydrolysis and degradation.

-

Oxidizing Agents: The polymethine chain of cyanine dyes is susceptible to oxidation, which can lead to a loss of fluorescence.

Storage Conditions

To ensure the long-term stability and performance of this compound, the following storage conditions are recommended.

Lyophilized Solid

| Parameter | Recommendation | Duration |

| Temperature | -20°C | Up to 24 months[1][2] |

| Light | Store in the dark | Indefinite |

| Atmosphere | Store under desiccated conditions | Indefinite |

Stock Solutions

| Solvent | Temperature | Duration |

| Anhydrous DMSO or DMF | -20°C | Up to 1 month[3] |

| Anhydrous DMSO or DMF | -80°C | Up to 6 months[3] |

Note: For stock solutions, it is crucial to use anhydrous solvents to minimize hydrolysis. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles and exposure to moisture.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for assessing the stability of this compound under various conditions.

Photostability Assessment

This protocol is designed to quantify the rate of photobleaching upon exposure to a light source.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 1 µM).

-

Initial Measurement: Measure the initial absorbance and fluorescence intensity of the solution using a spectrophotometer and a fluorometer, respectively. The excitation and emission maxima for Sulfo-Cy5 are typically around 646 nm and 662 nm.

-

Light Exposure: Expose the solution to a controlled light source (e.g., a xenon lamp with appropriate filters or a specific wavelength LED) of known intensity.

-

Time-course Measurement: At regular time intervals, measure the absorbance and fluorescence intensity of the solution.

-

Data Analysis: Plot the percentage of remaining absorbance or fluorescence intensity against the exposure time. The photostability can be quantified by determining the half-life (the time it takes for the fluorescence to decrease by 50%).

pH Stability Assessment

This protocol evaluates the stability of the dye's fluorescence over a range of pH values.

Methodology:

-

Buffer Preparation: Prepare a series of buffers with different pH values (e.g., from pH 3 to 10).

-

Sample Preparation: Prepare solutions of this compound at a fixed concentration in each of the prepared buffers.

-

Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a defined period.

-

Fluorescence Measurement: Measure the fluorescence intensity of each solution.

-

Data Analysis: Plot the fluorescence intensity as a function of pH. This will reveal the pH range over which the dye's fluorescence is stable. While conjugates are known to be stable from pH 4 to 10, this experiment will confirm the stability of the free acid.[4]

Thermal Stability Assessment

This protocol assesses the degradation of the dye at elevated temperatures.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable buffer at a known concentration.

-

Incubation: Aliquot the solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C) for various durations.

-

Analysis: At specified time points, remove an aliquot from each temperature and measure its absorbance and fluorescence intensity.

-

Data Analysis: Plot the percentage of remaining fluorescence intensity against time for each temperature. The degradation rate constant can be determined from these plots, often using an Arrhenius plot to model the temperature dependence of degradation.

Degradation Pathways

The primary degradation pathway for cyanine dyes like Sulfo-Cy5 involves the oxidation of the polymethine chain. This is often initiated by reactive oxygen species and can be accelerated by exposure to light. The disruption of the conjugated π-electron system of the polymethine bridge leads to a loss of the dye's characteristic absorption and fluorescence in the far-red region of the spectrum.

Logical Relationships of Stability Factors

The following diagram illustrates the interplay of factors that can affect the stability of this compound.

References

Sulfo-Cy5 Carboxylic Acid: A Comprehensive Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy5 carboxylic acid, a versatile fluorescent dye essential for a wide range of research and drug development applications. This guide details its chemical and physical properties, provides protocols for its use in bioconjugation, and illustrates its application in studying cellular signaling pathways.

Core Properties of this compound

This compound is a water-soluble, far-red fluorescent dye. Its key characteristics make it an ideal candidate for labeling proteins, peptides, and other biomolecules.[1][2] The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for biological applications in aqueous environments.[1]

Chemical and Physical Data

Multiple CAS (Chemical Abstracts Service) numbers have been assigned to this compound, often referring to different salt forms of the molecule.[3][4] The most commonly referenced CAS number for the inner salt is 1121756-16-8.[3][4][5][6] Other reported CAS numbers include 1144107-82-3 for the potassium salt and 2098639-31-5 for the sodium salt.[2][3][4]

| Property | Value | References |

| CAS Number (Inner Salt) | 1121756-16-8 | [3][4][5][6] |

| CAS Number (Potassium Salt) | 1144107-82-3 | [2][3][4] |

| CAS Number (Sodium Salt) | 2098639-31-5 | [2][3][4] |

| Molecular Formula (Potassium Salt) | C₃₂H₃₇KN₂O₈S₂ | [2][4] |

| Molecular Weight (Potassium Salt) | 680.87 g/mol | [4] |

| Excitation Maximum (λex) | ~646 nm | [2][5] |

| Emission Maximum (λem) | ~662 nm | [2][5] |

| Extinction Coefficient | ~271,000 M⁻¹cm⁻¹ | [2][5] |

| Fluorescence Quantum Yield | ~0.2 - 0.28 | [2][5] |

| Solubility | Water, DMSO, DMF | [2][3][5] |

| Appearance | Dark blue powder | [2] |

| Storage Conditions | -20°C, protected from light | [2][3][6] |

Bioconjugation and Experimental Protocols

This compound is a non-activated form of the dye.[1] For conjugation to primary amines on biomolecules such as proteins or antibodies, the carboxylic acid group must first be activated.[1] This is typically achieved using a two-step process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[7] The EDC activates the carboxyl group, which then reacts with Sulfo-NHS to form a more stable amine-reactive ester.[7][8][9] This intermediate readily reacts with primary amines to form a stable amide bond.[8][10]

General Protocol for Antibody Labeling with this compound

This protocol outlines the general steps for conjugating this compound to an antibody. Optimization of the dye-to-protein ratio is recommended for each specific application.[11][12]

Materials:

-

This compound

-

Antibody in an amine-free buffer (e.g., PBS)

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer (e.g., 50 mM MES, pH 6.0)

-

Conjugation Buffer (e.g., PBS, pH 7.2-8.5)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Anhydrous DMSO or DMF

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation: Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer.[13][14] If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be dialyzed against an appropriate buffer like PBS.[10][12]

-

Dye Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Activation of this compound:

-

Dissolve this compound in Activation Buffer.

-

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.[7]

-

Add the EDC and Sulfo-NHS solutions to the this compound solution and incubate to form the amine-reactive Sulfo-NHS ester.

-

-

Conjugation Reaction:

-

Adjust the pH of the antibody solution to 8.0-9.0 using the Conjugation Buffer.[10][14]

-

Add the activated Sulfo-Cy5 dye to the antibody solution. A common starting molar ratio of dye to antibody is between 10:1 and 20:1.[10][11]

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.[11][12]

-

-

Quenching the Reaction: Add the Quenching Solution to the reaction mixture to stop the labeling reaction by reacting with any unreacted dye.

-

Purification: Purify the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column, such as Sephadex G-25.[12][14]

-

Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the antibody) and ~650 nm (for Sulfo-Cy5).[10] An optimal DOL is typically between 2 and 7.[10]

Caption: Workflow for labeling antibodies with this compound.

Application in Signaling Pathway Analysis: GPCR Internalization

Fluorescently labeled ligands are powerful tools for studying the function and localization of G protein-coupled receptors (GPCRs). A study by Stoddart et al. (2020) demonstrated the use of this compound to develop a fluorescent antagonist for the adenosine (B11128) A₂A receptor (A₂AR), a type of GPCR.[15] This fluorescent ligand allows for the visualization of the receptor on the cell surface and the tracking of its internalization upon agonist stimulation.[15][16][17]

Upon binding of an agonist, GPCRs are typically phosphorylated, leading to the recruitment of arrestin proteins. This complex is then targeted for internalization via clathrin-mediated endocytosis. By labeling the receptor with a fluorescent tag like Sulfo-Cy5, this entire process can be monitored using fluorescence microscopy.

Caption: GPCR internalization pathway visualized with a Sulfo-Cy5 labeled ligand.

This technical guide provides a solid foundation for researchers and scientists to effectively utilize this compound in their experimental workflows. Its favorable properties and versatility make it an invaluable tool in the advancement of biological and pharmaceutical research.

References

- 1. apexbt.com [apexbt.com]

- 2. Sulfo-Cyanine 5 carboxylic acid (A270293) | Antibodies.com [antibodies.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. medkoo.com [medkoo.com]

- 5. dithis compound, 1121756-16-8 | BroadPharm [broadpharm.com]

- 6. abmole.com [abmole.com]

- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 8. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. broadpharm.com [broadpharm.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Ligand-directed covalent labelling of a GPCR with a fluorescent tag in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Monitoring ligand-mediated internalization of G protein-coupled receptor as a novel pharmacological approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling and Application of Sulfo-Cy5 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy5 carboxylic acid, a widely used fluorescent dye in biological research. It covers essential safety and handling procedures, detailed chemical and physical properties, and protocols for its application in labeling biomolecules.

Chemical and Physical Properties

This compound is a water-soluble, far-red fluorescent dye. The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling proteins and nucleic acids in aqueous environments without the need for organic co-solvents.[1]

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₃₂H₃₇N₂NaO₈S₂ | |

| Molecular Weight | 664.8 g/mol | [2] |

| CAS Number | 1121756-16-8 | [2] |

| Appearance | Dark blue powder | |

| Excitation Maximum (λex) | ~646 nm | [2] |

| Emission Maximum (λem) | ~662 nm | [2] |

| Molar Extinction Coefficient (ε) | 271,000 cm⁻¹M⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | 0.2 | [2] |

| Solubility | Water, DMSO, DMF | [2] |

| Storage Conditions | -20°C, protected from light | [2] |

Safety and Handling

While this compound is not classified as a hazardous substance, standard laboratory safety practices should always be observed.[3]

Hazard Identification and First Aid

-

Hazard Classification: Not a hazardous substance or mixture.[3]

-

First Aid Measures:

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles.[4]

-

Skin Protection: Handle with gloves. Wear appropriate protective clothing.[4]

-

Respiratory Protection: Not required under normal use. If dust is formed, use a dust mask.[3]

Handling and Storage

-

Handling: Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[3][4]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] Protect from light.[5]

Disposal

Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not let the product enter drains.[3][4]

Experimental Protocols

While pre-activated esters like Sulfo-Cy5 NHS ester are commonly used for direct labeling of primary amines, this compound can be activated in situ to form a reactive intermediate for conjugation to biomolecules. The following protocol describes a general method for the activation of this compound using EDC and Sulfo-NHS and its subsequent conjugation to a protein.

Activation of this compound and Conjugation to a Protein

This two-step protocol is designed to minimize the polymerization of the target protein by activating the dye first.

Materials:

-

This compound

-

Protein to be labeled (in a buffer free of amines and carboxylates, e.g., MES buffer)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0, or hydroxylamine)

-

Desalting column

Procedure:

-

Preparation of Reagents:

-

Equilibrate EDC and Sulfo-NHS to room temperature before opening.

-

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

-

-

Activation of this compound:

-

Dissolve this compound in Activation Buffer.

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the this compound solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Purification of Activated Dye (Optional but Recommended):

-

To remove excess EDC and Sulfo-NHS, pass the reaction mixture through a desalting column equilibrated with Coupling Buffer. Collect the fractions containing the activated dye.

-

-

Conjugation to Protein:

-

Dissolve the protein to be labeled in Coupling Buffer at a concentration of 1-10 mg/mL. The pH of the solution should be between 7.2 and 7.5 for efficient conjugation to primary amines.

-

Add the activated Sulfo-Cy5 solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, but a starting point of 10:1 to 20:1 is recommended.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching of Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by reacting with any unreacted dye.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

-

Applications and Workflows

This compound and its derivatives are extensively used in various biological applications, including fluorescence microscopy, flow cytometry, and immunoassays.[6][] A common application is the labeling of ligands to study G-protein coupled receptor (GPCR) signaling and trafficking.[8]

Signaling Pathway: GPCR Ligand Binding and Downstream Signaling

The following diagram illustrates a simplified workflow for studying GPCR activity using a Sulfo-Cy5 labeled ligand.

Caption: GPCR signaling initiated by a Sulfo-Cy5 labeled ligand.

Experimental Workflow: Receptor Labeling and Analysis

The diagram below outlines a typical experimental workflow for labeling a target receptor on live cells with a Sulfo-Cy5 conjugate and subsequent analysis.

Caption: Workflow for cell labeling and analysis with Sulfo-Cy5.

This guide provides essential information for the safe and effective use of this compound in a research setting. As with any chemical reagent, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier and to perform a thorough risk assessment before use.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Hybrid Imaging Agents for Pretargeting Applications Based on Fusarinine C—Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]

- 8. Ligand-directed covalent labelling of a GPCR with a fluorescent tag in live cells - PMC [pmc.ncbi.nlm.nih.gov]

Sulfo-Cy5 Carboxylic Acid: A Technical Guide for Researchers

Introduction

Sulfo-Cy5 carboxylic acid is a fluorescent dye widely utilized in biological research for the labeling of various biomolecules, including proteins, peptides, and oligonucleotides. As a member of the cyanine (B1664457) dye family, it exhibits intense fluorescence in the far-red region of the electromagnetic spectrum. This characteristic is particularly advantageous for biological imaging applications due to reduced autofluorescence from endogenous cellular components in this spectral range. The presence of sulfonate groups enhances its water solubility, simplifying conjugation reactions in aqueous buffers, while the carboxylic acid functional group provides a versatile handle for covalent attachment to primary amines on target biomolecules.

This technical guide provides an in-depth overview of the properties of this compound, detailed protocols for its use in bioconjugation, and the necessary visualizations to understand the underlying chemical and procedural workflows.

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that the molecular weight can vary depending on the salt form of the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₃₇N₂NaO₈S₂ | [1] |

| Molecular Weight | 664.8 g/mol (as sodium salt) | [1] |

| 680.87 g/mol (as potassium salt) | [2] | |

| CAS Number | 1121756-16-8 (inner salt), 2098639-31-5 (sodium salt), 1144107-82-3 (potassium salt) | [2] |

| Excitation Maximum (λex) | 646 nm | [1][3] |

| Emission Maximum (λem) | 662 nm | [1][3] |

| Molar Extinction Coefficient | 271,000 M⁻¹cm⁻¹ | [3] |

| Fluorescence Quantum Yield | 0.2 | [1] |

| Solubility | Water, DMSO, DMF | [1][2] |

| Storage Conditions | -20°C, protected from light | [1] |

Bioconjugation Methodologies

The carboxylic acid group of Sulfo-Cy5 is not inherently reactive towards the primary amines (e.g., lysine (B10760008) residues) found on proteins. Therefore, it must first be "activated" to form a more reactive species that can readily undergo an amidation reaction. Two primary strategies are employed for this purpose:

-

In Situ Activation using Carbodiimide Chemistry: This method involves the activation of the carboxylic acid using a coupling agent, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysulfosuccinimide (sulfo-NHS). The sulfo-NHS stabilizes the reactive intermediate, improving coupling efficiency.

-

Use of Pre-activated Sulfo-Cy5 NHS Ester: For convenience and often higher yields, a pre-activated form of the dye, Sulfo-Cy5 NHS ester, is commercially available. This molecule already contains the reactive N-hydroxysuccinimide ester and can be directly used for labeling proteins without the need for prior activation steps.

Below are detailed protocols for both approaches.

Experimental Protocol 1: Two-Step Protein Labeling via In Situ Activation of this compound

This protocol describes the covalent conjugation of this compound to a protein containing accessible primary amines using EDC and sulfo-NHS. This two-step process minimizes the risk of protein-protein crosslinking.[4]

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: 1X PBS, pH 7.2-7.5

-

Quenching Reagent: 2-Mercaptoethanol (B42355)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the protein to be labeled in the Activation Buffer at a concentration of 1-5 mg/mL.

-

Activation of this compound:

-

Prepare fresh stock solutions of this compound, EDC, and sulfo-NHS in the Activation Buffer.

-

To the protein solution, add this compound to achieve a 10-20 fold molar excess.

-

Add EDC and sulfo-NHS to final concentrations of approximately 2 mM and 5 mM, respectively.[5]

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

-

-

Quenching of EDC: Add 2-mercaptoethanol to a final concentration of 20 mM to quench the unreacted EDC. Incubate for 10 minutes at room temperature.[4]

-

Conjugation to Protein:

-

Increase the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.

-

Allow the conjugation reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring and protected from light.

-

-

Purification of the Conjugate:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with 1X PBS.

-

Collect the fractions containing the labeled protein, which will be visibly colored.

-

-

Characterization (Optional): The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

Experimental Protocol 2: Protein Labeling using Pre-activated Sulfo-Cy5 NHS Ester

This protocol provides a more streamlined approach for labeling proteins with Sulfo-Cy5 using its commercially available N-hydroxysuccinimide ester derivative.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.5)

-

Sulfo-Cy5 NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the protein in a suitable buffer such as 1X PBS at a pH between 7.2 and 8.5. The protein concentration should typically be 1-5 mg/mL.

-